2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate
Description
Overview of Complex Ester Chemistry in Contemporary Organic Synthesis
While simple esters are formed from a monocarboxylic acid and a monoalcohol, complex esters, also known as polyesters, are synthesized from reactants with multiple functional groups, such as dicarboxylic acids and polyols. emerald.com This class of compounds includes molecules with multiple ester linkages, leading to more intricate structures and properties. The synthesis of complex esters is a significant area of contemporary organic synthesis, often requiring catalysts to manage the high temperatures and purification challenges associated with their production. emerald.com
These compounds are not merely simple derivatives but are designed for specific, high-performance applications. Their utility spans from serving as synthetic motor and hydraulic oils to acting as key components in the formulation of biodegradable polymers. emerald.comkuleuven.be The ability to combine different acid and alcohol moieties allows chemists to fine-tune the physical and chemical properties of the resulting molecule, such as viscosity, thermal stability, and reactivity. This tailored approach makes complex esters indispensable in the development of advanced materials and specialty chemicals. emerald.com
Structural Elucidation and Nomenclature Considerations for 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate
The compound this compound is a complex ester that incorporates several key functional groups within its structure. Its systematic IUPAC name clearly defines its composition. The molecule is fundamentally an ester of glycolic acid (2-hydroxyacetic acid). atamanchemicals.comnih.gov The "2-hydroxyacetate" portion indicates the parent acid. This acid is esterified with an alcohol group, which is itself a more complex moiety: "2-(Benzyloxy)-2-oxoethyl".
This substituent can be deconstructed further:
Ethyl : A two-carbon backbone.
2-oxo : A ketone (or in this context, part of an ester) at the second carbon.
2-(Benzyloxy) : A benzyloxy group (-OCH₂C₆H₅) is attached to the second carbon.
Essentially, the structure consists of two glycolic acid units. One unit's carboxylic acid is esterified with the hydroxyl group of the second glycolic acid unit. The second unit's carboxylic acid is, in turn, esterified with benzyl (B1604629) alcohol. This results in a molecule featuring two ester linkages, a primary hydroxyl group, and an aromatic benzyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₅ |
| CAS Number | 1286748-76-2 bldpharm.com |
| Key Functional Groups | Primary Alcohol (-OH), 2x Ester (-COO-), Benzyl Group (C₆H₅CH₂-) |
Historical Perspectives and Emerging Research Trajectories for Related Glycolate (B3277807) Esters
The study of glycolate esters is intrinsically linked to their parent acid, glycolic acid (hydroxyacetic acid), which is the smallest α-hydroxy acid. atamanchemicals.comnih.gov Historically, glycolic acid esters were prepared through direct esterification, a foundational technique in organic chemistry. google.com These simple esters, such as methyl glycolate and ethyl glycolate, have long been recognized as valuable chemical intermediates. nbinno.comchemicalbook.com
Contemporary research has shifted towards more sustainable and efficient synthetic routes and novel applications for glycolate esters. A significant research trajectory involves their production from non-fossil fuel feedstocks. chemicalbook.com Catalytic methods have been developed to produce methyl glycolate from glyoxal (B1671930) or directly from cellulosic biomass, representing a move towards renewable chemical manufacturing. chemicalbook.comlp.edu.uaresearchgate.net
Another major area of emerging research is the use of glycolate esters in advanced polymer chemistry. A catalytic gas-phase transesterification process can convert methyl glycolate into glycolide (B1360168), the cyclic dimer of glycolic acid. kuleuven.be This glycolide is a key monomer for producing polyglycolic acid (PGA), a biodegradable and biocompatible polymer with significant medical applications. kuleuven.be
Furthermore, the unique structure of glycolate esters makes them powerful tools in complex organic synthesis. Research has demonstrated that O-benzyl and O-allyl glycolate esters can undergo tandem Wittig rearrangement/aldol (B89426) reactions. organic-chemistry.org This sophisticated transformation allows for the creation of two carbon-carbon bonds and two adjacent stereocenters in a single, highly diastereoselective step under mild conditions. organic-chemistry.org This highlights the evolving role of glycolate esters from simple intermediates to key players in advanced stereoselective synthesis.
| Research Area | Key Findings | Reference |
|---|---|---|
| Sustainable Synthesis | Chemocatalytic conversion of cellulosic biomass into methyl glycolate with high yields. | chemicalbook.com |
| Polymer Chemistry | Gas-phase cyclization of methyl glycolate to glycolide for the synthesis of biodegradable polyglycolic acid (PGA). | kuleuven.be |
| Advanced Synthesis | Tandem Wittig Rearrangement/Aldol reactions of O-benzyl glycolate esters to form C-C bonds with high stereoselectivity. | organic-chemistry.org |
| Building Blocks | Benzyl glycolate is used as a building block in the synthesis of complex monosaccharides. | sigmaaldrich.com |
Significance of this compound in Synthetic Methodology and Advanced Chemical Transformations
The specific structure of this compound endows it with considerable potential as a specialized intermediate in synthetic chemistry. Its significance lies in the strategic arrangement of its three distinct functional groups: a primary hydroxyl, an aliphatic ester, and a benzyl ester.
The benzyl ester group is a widely used protecting group for carboxylic acids in multi-step synthesis. organic-chemistry.orgbeilstein-journals.org It is stable under a variety of reaction conditions but can be selectively removed under mild hydrogenolysis conditions, which cleaves the carbon-oxygen bond to release the free carboxylic acid and toluene (B28343). This allows chemists to mask one of the acid functionalities while performing chemical transformations elsewhere in the molecule.
The free primary hydroxyl group provides a reactive site for further modification. It can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified to introduce new functional groups or build larger, more complex molecules.
The combination of these features makes this compound a valuable building block for the controlled synthesis of glycolic acid oligomers or for introducing a dimeric glycolate unit into a larger target molecule. For instance, the hydroxyl group could be coupled to another molecule, followed by the deprotection of the benzyl ester to reveal a terminal carboxylic acid for subsequent reactions. The reactivity of related O-benzyl glycolate esters in sophisticated C-C bond-forming reactions further underscores the potential of this structural motif in advanced chemical transformations. organic-chemistry.org
Structure
3D Structure
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-hydroxyacetate |
InChI |
InChI=1S/C11H12O5/c12-6-10(13)16-8-11(14)15-7-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
InChI Key |
QWBRAOBZDBEOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC(=O)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxy 2 Oxoethyl 2 Hydroxyacetate
Direct Esterification Approaches to 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate
Direct esterification, the reaction of a carboxylic acid with an alcohol, stands as a fundamental and widely utilized method for the synthesis of esters. In the context of this compound, this involves the reaction of glycolic acid with benzyl (B1604629) alcohol.
Catalytic Systems in Direct Esterification
The direct esterification of glycolic acid with benzyl alcohol typically requires a catalyst to achieve reasonable reaction rates and yields. A variety of catalytic systems have been explored for similar esterifications, with a strong emphasis on acid catalysts that can activate the carboxylic acid group towards nucleophilic attack by the alcohol.
One effective approach involves the use of a solid acid catalyst, such as a perfluorosulfonic acid resin. This heterogeneous catalyst facilitates the reaction while simplifying product purification, as the catalyst can be easily removed by filtration. A documented synthesis using this method reports a high yield of benzyl glycolate (B3277807). The reaction mechanism is believed to proceed through the protonation of the carbonyl oxygen of glycolic acid by the acid catalyst, which enhances its electrophilicity. Subsequently, the hydroxyl group of benzyl alcohol acts as a nucleophile, attacking the carbonyl carbon. The elimination of a water molecule then leads to the formation of the desired ester.
Beyond polymeric resins, other solid acid catalysts have shown efficacy in benzyl ester synthesis and are relevant to the production of this compound. These include sulfated metal-incorporated mesoporous silicates, such as S-Fe-MCM-48, which have demonstrated high selectivity in the esterification of benzyl alcohol with acetic acid. Although a different carboxylic acid is used, the principle of utilizing a solid acid catalyst for benzyl ester formation is well-established.
The following table summarizes a specific example of a direct esterification for synthesizing benzyl glycolate:
| Reactants | Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Glycolic Acid, Benzyl Alcohol (1:3 molar ratio) | Perfluorosulfonic Acid Resin | Benzene (B151609) | Heated to reflux with azeotropic removal of water | 80% | google.com |
Solvent Effects and Reaction Optimization for this compound Synthesis
The choice of solvent and other reaction parameters plays a crucial role in optimizing the synthesis of this compound via direct esterification. A key consideration in this equilibrium-driven reaction is the removal of water, a byproduct, to shift the equilibrium towards the product side.
In the case of the perfluorosulfonic acid resin-catalyzed synthesis, benzene is employed as a water-carrying agent. google.com Through azeotropic distillation, water is continuously removed from the reaction mixture, thereby driving the reaction to completion. The temperature is another critical parameter, with reflux conditions typically being employed to ensure a sufficient reaction rate.
Interestingly, for certain catalytic systems, a solvent-free approach can be highly effective. For instance, the esterification of benzyl alcohol with acetic acid using a sulfated metal-incorporated MCM-48 catalyst was successfully performed without a solvent, yielding benzyl acetate (B1210297) with high selectivity. nih.gov This suggests that for the synthesis of benzyl glycolate, optimizing conditions to eliminate the solvent could offer a greener and more atom-economical process. Such optimization would involve careful control of temperature and efficient removal of water under vacuum.
Transesterification Routes to this compound
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents an alternative pathway to this compound. This method is particularly useful when starting from a more readily available ester of glycolic acid, such as methyl glycolate or ethyl glycolate.
Enzymatic Transesterification for this compound
Enzymatic catalysis, particularly with lipases, offers a mild and highly selective method for transesterification. Lipases are known to function efficiently in non-aqueous media and can catalyze the formation of ester bonds with high specificity, often avoiding side reactions that can occur under harsher chemical catalysis.
While specific studies on the lipase-catalyzed synthesis of this compound are not extensively documented, numerous examples exist for the synthesis of other benzyl esters, which serve as strong indicators of feasibility. For instance, the synthesis of benzyl acetate has been successfully achieved using immobilized lipases such as Novozym 435 (Candida antarctica lipase (B570770) B) and Lipozyme TL IM (Thermomyces lanuginosus lipase). In these reactions, an acyl donor like vinyl acetate is often used with benzyl alcohol in a solvent such as hexane. The use of an activated acyl donor like vinyl acetate can lead to very high conversion rates.
An acyltransferase from Mycobacterium smegmatis (MsAcT) has also been shown to catalyze transesterification reactions effectively, even in aqueous environments, which is a significant advantage from a green chemistry perspective.
The table below illustrates a representative enzymatic transesterification for a similar benzyl ester:
| Acyl Donor | Alcohol | Enzyme | Solvent | Temperature | Conversion |
| Vinyl Acetate | Benzyl Alcohol | Immobilized Candida antarctica lipase B | Hexane | 30 °C | 98% (after 24h) |
Lewis Acid-Catalyzed Transesterification Methodologies
Lewis acids are effective catalysts for transesterification reactions. They function by activating the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the alcohol. Various Lewis acids, including metal chlorides and metal acetates, have been shown to be active in such transformations.
A relevant example is the transesterification of a β-keto methyl ester with benzyl alcohol using silica-supported boric acid as a heterogeneous Lewis acid catalyst. This reaction proceeds in high yield under solvent-free conditions, highlighting a potentially efficient and environmentally friendly approach. The catalyst in this system is also recyclable, adding to its practical appeal.
Other Lewis acids, such as zinc chloride (ZnCl₂), have also been noted for their ability to catalyze transesterification. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the starting glycolate ester, which increases the electrophilicity of the carbonyl carbon. Benzyl alcohol then attacks this activated intermediate, leading to a tetrahedral intermediate that subsequently collapses to form the new ester, this compound, and releases the original alcohol.
An illustrative example of a Lewis acid-catalyzed transesterification is provided in the table below:
| Ester Substrate | Alcohol | Catalyst | Reaction Conditions | Yield |
| Methyl Acetoacetate | Benzyl Alcohol | Silica-supported Boric Acid | Solvent-free, 100 °C | 95% |
Protection-Deprotection Strategies in the Synthesis of this compound
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation at another site in the molecule. Such a masked functional group is known as a protecting group. In the synthesis of this compound, a protection-deprotection strategy could be envisioned where the hydroxyl group of glycolic acid is first protected, followed by the esterification of the carboxylic acid moiety with benzyl alcohol, and concluding with the removal of the protecting group to reveal the free hydroxyl group.
This approach can be advantageous when direct esterification is problematic, for instance, due to side reactions involving the hydroxyl group. A variety of protecting groups for alcohols are available, with silyl (B83357) ethers being a common choice due to their ease of installation and removal under specific conditions.
A plausible, though not explicitly documented for this specific target molecule, synthetic sequence would involve:
Protection: Reaction of glycolic acid with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) to form the corresponding O-silylated glycolic acid.
Esterification: The protected glycolic acid is then esterified with benzyl alcohol. This can be achieved using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with benzyl alcohol.
Deprotection: The final step involves the removal of the silyl protecting group. This is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the silicon-oxygen bond to yield this compound.
While direct synthesis of benzyl α-hydroxy esters can also be achieved using specific reagents like O-benzyl-N,N'-dicyclohexylisourea in a modified Steglich esterification, which circumvents the need for a separate protection step, the classical protection-deprotection sequence offers a versatile and generalizable strategy for the synthesis of α-hydroxy esters where direct methods may not be suitable. researchgate.net
Benzyl Protection Group Implementation
The benzyl group is a widely utilized protecting group for both alcohols and carboxylic acids due to its general stability under various reaction conditions and its facile removal, typically by catalytic hydrogenation. In the context of synthesizing this compound, the key intermediate is benzyl 2-hydroxyacetate (also known as benzyl glycolate). nih.gov The implementation of the benzyl group to protect the carboxylic acid of glycolic acid is a critical first step.
Several methods exist for this benzylation. A traditional approach involves the reaction of a glycolic acid salt with benzyl bromide. However, modern synthesis often seeks milder and more efficient conditions. Reagents like 2-benzyloxy-1-methylpyridinium triflate have emerged as effective for installing benzyl groups under neutral conditions, which is advantageous when dealing with sensitive substrates. nih.govbeilstein-journals.org This reagent releases an electrophilic benzyl species upon warming, avoiding the need for harsh acidic or basic activators. nih.govresearchgate.net Another approach is the direct, palladium-catalyzed C-H acyloxylation of toluene (B28343) with the carboxylic acid, which represents a highly atom-economic route. organic-chemistry.org
The choice of benzylation method can be influenced by factors such as substrate compatibility, desired yield, and reaction conditions.
Table 1: Comparison of Selected Benzylation Methods for Carboxylic Acids
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis Analogue | Benzyl bromide, Base (e.g., K₂CO₃) | Reflux in solvent (e.g., Acetone) | Inexpensive reagents | Can require harsh conditions; benzyl bromide is a lachrymator |
| Benzyl Trichloroacetimidate | Benzyl trichloroacetimidate, Acid catalyst (e.g., TfOH) | Anhydrous, often low temperature | High yielding, reliable | Requires acidic conditions, reagent preparation |
| 2-Benzyloxy-1-methylpyridinium triflate | Pre-formed reagent or in situ from 2-benzyloxypyridine + MeOTf | Neutral, heating (e.g., 90 °C) | Mild, neutral conditions, suitable for sensitive substrates nih.govbeilstein-journals.org | Reagent can be expensive |
Orthogonal Protecting Group Strategies in Complex Ester Synthesis
In the synthesis of more complex molecules derived from this compound, multiple functional groups (hydroxyls, carboxyls) may need to be selectively manipulated. This necessitates an orthogonal protecting group strategy, where different protecting groups are employed, each of which can be removed under a unique set of conditions without affecting the others. nih.gov This allows for the sequential unmasking and reaction of specific functional groups. nih.gov
The benzyl (Bn) group, typically removed by hydrogenolysis (e.g., H₂, Pd/C), forms a cornerstone of many such strategies. organic-chemistry.org An orthogonal partner to the benzyl group would be one that is stable to hydrogenation but labile under different conditions. For example, if the free hydroxyl group of benzyl 2-hydroxyacetate needed to be temporarily protected during a subsequent reaction, a suitable orthogonal group would be chosen.
Common orthogonal pairings include:
Acid-Labile Groups: The tert-butoxycarbonyl (Boc) and tert-butyl (tBu) esters/ethers are stable to hydrogenation but are readily cleaved by acids like trifluoroacetic acid (TFA). iris-biotech.de The combination of Boc/Bn protection is a classic orthogonal pair used extensively in chemical synthesis. nih.gov
Base-Labile Groups: The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to both acid and hydrogenation but is removed by a base, typically piperidine. thieme-connect.deresearchgate.net
Fluoride-Labile Groups: Silyl ethers (e.g., TBDMS, TIPS) are stable to a wide range of conditions but are selectively cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).
The selection of an appropriate set of orthogonal protecting groups is crucial for the successful synthesis of complex, polyfunctional molecules. nih.gov
Table 2: Examples of Orthogonal Protecting Groups to Benzyl (Bn)
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Benzyl (H₂, Pd/C) |
|---|---|---|---|
| tert-Butyl ester/ether | tBu / OtBu | Strong Acid (e.g., TFA) iris-biotech.de | Yes |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) researchgate.net | Yes |
| Allyl ester/ether | Alloc / All | Pd(0) catalyst (e.g., Pd(PPh₃)₄) nih.gov | Yes |
Novel Synthetic Pathways and Atom-Economy Considerations for this compound
Modern synthetic chemistry places a strong emphasis on developing pathways that are not only efficient in terms of yield but also environmentally benign and resource-efficient. This involves applying principles of green chemistry and leveraging advanced technologies like flow chemistry.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it A key metric in this philosophy is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comacs.org
A traditional synthesis of this compound might involve activating one glycolic acid unit as an acyl chloride and reacting it with benzyl 2-hydroxyacetate in the presence of a base like pyridine.
Reaction: HOCH₂COCl + HOCH₂COOBn + C₅H₅N → BnOOCCH₂OCH₂COOH + C₅H₅N·HCl
This type of substitution reaction generates a stoichiometric amount of waste (pyridinium hydrochloride), thus lowering the atom economy. rsc.org In contrast, a greener approach would be a direct catalytic dehydration (esterification) between glycolic acid and benzyl 2-hydroxyacetate.
Greener Reaction: HOCH₂COOH + HOCH₂COOBn → BnOOCCH₂OCH₂COOH + H₂O
This reaction ideally produces only water as a byproduct, leading to a much higher atom economy. organic-chemistry.org The development of catalysts that can facilitate such dehydrative esterifications under mild conditions without the need to remove water is an active area of research. organic-chemistry.org Other green principles applicable to this synthesis include the use of non-toxic solvents, minimizing energy consumption, and employing catalytic reagents over stoichiometric ones. uniroma1.itrsc.org
Table 3: Atom Economy Comparison for a Hypothetical Esterification Step
| Synthetic Route | Reactants | Products | Byproducts | % Atom Economy* |
|---|---|---|---|---|
| Acyl Chloride Method | Glycoloyl Chloride, Benzyl Glycolate | Desired Ester | HCl (or salt) | ~66% |
| Catalytic Dehydration | Glycolic Acid, Benzyl Glycolate | Desired Ester | H₂O | ~92% |
*Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. Values are approximate.
Flow Chemistry Applications for Enhanced Synthesis of this compound
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor rather than in a traditional batch flask, offers significant advantages for chemical synthesis. polimi.it These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous intermediates, and potential for automated, scalable production. researchgate.netnih.gov
The synthesis of this compound can be readily adapted to a flow process. For instance, the esterification step could be performed by pumping solutions of the two precursors (e.g., an activated glycolic acid derivative and benzyl 2-hydroxyacetate) to a mixing junction and then through a heated tube or packed-bed reactor containing an immobilized catalyst. nih.gov
This setup allows for:
Rapid Optimization: Reaction conditions can be quickly screened to find the optimal temperature and residence time for maximum conversion.
Improved Safety: Unstable intermediates, if needed, are generated and consumed in situ, minimizing their accumulation.
Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, often leading to cleaner reactions and higher yields in shorter times compared to batch processing. polimi.itjst.org.in
A multi-step synthesis, including the initial benzylation and the subsequent esterification, could be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates, thereby saving time, solvent, and resources. unimi.it
Table 4: Conceptual Comparison of Batch vs. Flow Synthesis for Esterification
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Slow, inefficient, potential for hot spots | Fast, highly efficient, precise temperature control researchgate.net |
| Mixing | Variable, dependent on stirring rate and vessel geometry | Rapid and highly efficient polimi.it |
| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer due to small reactor volume and containment researchgate.net |
| Scalability | Difficult, requires re-optimization ("scale-up issues") | Straightforward by running the system for a longer time ("scale-out") |
| Process Control | Manual or semi-automated | Fully automated with precise control over parameters nih.gov |
Chemical Reactivity and Transformative Potential of 2 Benzyloxy 2 Oxoethyl 2 Hydroxyacetate
Hydrolytic Stability and Degradation Pathways of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate
The ester bond in this compound is the principal site of hydrolytic cleavage, a reaction that can be initiated by acid, base, or enzymatic catalysis. The stability of this compound in aqueous environments is therefore highly dependent on the pH and the presence of biocatalysts. The hydrolysis of this ester results in the formation of glycolic acid and benzyl (B1604629) alcohol.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of this compound proceeds through a mechanism that is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton is transferred from the newly added hydroxyl group to the benzyloxy oxygen. The final step involves the elimination of benzyl alcohol, which is a good leaving group upon protonation, and the deprotonation of the resulting protonated glycolic acid to yield the final carboxylic acid product. This entire process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
Base-Catalyzed Hydrolysis Kinetics
The base-catalyzed hydrolysis of esters, also known as saponification, is a well-studied reaction that generally follows second-order kinetics. For this compound, the reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt (glycolate) and benzyl alcohol. This process is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion.
| Temperature (°C) | [NaOH] (mol/L) | Solvent | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 25 | 0.1 | Water | 0.05 |
| 25 | 0.2 | Water | 0.10 |
| 35 | 0.1 | Water | 0.12 |
| 25 | 0.1 | 50% Ethanol/Water | 0.03 |
This is a hypothetical data table created for illustrative purposes as specific experimental data for this compound was not found in the searched literature.
Enzymatic Degradation Studies
The ester linkage in this compound makes it a potential substrate for various hydrolytic enzymes, particularly lipases and esterases. These enzymes offer a mild and selective method for ester cleavage. The biological degradation of this compound would likely involve the enzymatic hydrolysis of the ester bond to release glycolic acid and benzyl alcohol, which could then be further metabolized.
Enzymes like Candida antarctica lipase (B570770) B (CALB) are well-known for their ability to catalyze the hydrolysis of a wide range of esters, including benzyl esters. nih.gov The enzymatic hydrolysis typically occurs at the oil-water interface where the lipase is active. The catalytic mechanism of serine hydrolases, such as CALB, involves the formation of an acyl-enzyme intermediate with a serine residue in the active site, followed by the hydrolysis of this intermediate to release the carboxylic acid and regenerate the enzyme. While specific studies on the enzymatic degradation of this compound are not extensively documented, it is highly probable that it would be susceptible to hydrolysis by various lipases.
Transesterification Reactions Involving this compound as a Substrate
Transesterification is another important reaction of this compound, involving the exchange of the benzyl alcohol moiety with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes and is a versatile method for the synthesis of new esters.
Alcoholysis Reactions and New Ester Formation
In an alcoholysis reaction, an alcohol acts as a nucleophile, attacking the carbonyl carbon of this compound. This leads to the displacement of benzyl alcohol and the formation of a new ester. For example, the reaction with methanol (B129727) (methanolysis) would yield methyl 2-hydroxyacetate and benzyl alcohol. This type of reaction is often reversible, and the equilibrium can be driven towards the desired product by using an excess of the reactant alcohol or by removing one of the products.
The following table provides examples of potential new esters that could be formed through the alcoholysis of this compound with different alcohols.
| Reactant Alcohol | New Ester Formed | Byproduct |
| Methanol | Methyl 2-hydroxyacetate | Benzyl alcohol |
| Ethanol | Ethyl 2-hydroxyacetate | Benzyl alcohol |
| Propanol | Propyl 2-hydroxyacetate | Benzyl alcohol |
| Butanol | Butyl 2-hydroxyacetate | Benzyl alcohol |
Catalytic Performance in Transesterification of this compound
The efficiency of transesterification reactions is highly dependent on the catalyst used. Both chemical and biological catalysts can be employed for the transesterification of this compound.
Chemical Catalysts: Strong acids (like sulfuric acid) and bases (like sodium methoxide) are effective catalysts for transesterification. However, they often require harsh reaction conditions and can lead to side reactions.
Biocatalysts: Lipases, particularly immobilized lipases such as Candida antarctica lipase B (Novozym 435), are increasingly used as catalysts for transesterification due to their high selectivity, mild reaction conditions, and reusability. nih.govwalshmedicalmedia.comresearchgate.net Lipase-catalyzed transesterification follows a "ping-pong bi-bi" mechanism, where the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing the first alcohol (benzyl alcohol). The acyl-enzyme intermediate then reacts with the second alcohol to form the new ester and regenerate the enzyme.
The performance of different catalysts in the transesterification of this compound with methanol can be compared in terms of reaction yield and conditions, as illustrated in the hypothetical data table below.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Methyl 2-hydroxyacetate (%) |
| Sulfuric Acid | 60 | 8 | 85 |
| Sodium Methoxide | 50 | 4 | 90 |
| Candida antarctica lipase B | 40 | 24 | >95 |
This is a hypothetical data table created for illustrative purposes as specific experimental data for this compound was not found in the searched literature.
Nucleophilic Acyl Substitution Reactions at the Ester Linkages of this compound
The presence of two ester groups in this compound provides two potential sites for nucleophilic attack. The reactivity of these esters towards nucleophiles allows for the formation of a variety of derivatives, most notably amides and hydrazides. These reactions proceed through a characteristic tetrahedral intermediate, followed by the elimination of an alcohol leaving group.
The reaction of this compound with primary or secondary amines leads to the formation of amides. This process, known as aminolysis, involves the nucleophilic attack of the amine on one of the ester carbonyl carbons. The reaction can be influenced by factors such as the steric hindrance of the amine and the reaction temperature. Generally, the reaction is carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The less sterically hindered ester is typically more reactive. In the case of this compound, the glycolate (B3277807) ester is generally more susceptible to aminolysis than the benzyl ester.
The general reaction for the amidation of the glycolate ester moiety is as follows:
This compound + RNH₂ → 2-(Benzyloxy)-N-(substituted)-2-hydroxyacetamide + Ethanol
| Amine | Reaction Conditions | Product | Yield (%) |
| Benzylamine | Toluene (B28343), reflux, 12 h | 2-(Benzyloxy)-2-oxoethyl N-benzyl-2-hydroxyacetamide | 75-85 |
| Aniline | Neat, 100 °C, 24 h | 2-(Benzyloxy)-2-oxoethyl 2-hydroxy-N-phenylacetamide | 60-70 |
| Morpholine | Ethanol, reflux, 8 h | 2-(2-(Benzyloxy)-2-oxoethoxy)-1-morpholinoethan-1-one | 80-90 |
Note: The data in this table is representative of typical aminolysis reactions of similar glycolate esters and is intended for illustrative purposes.
Similar to the reaction with amines, this compound can react with hydrazine (B178648) or its derivatives to form hydrazides. This reaction, known as hydrazinolysis, is a common method for the synthesis of carbohydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds. The reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol.
The general reaction for the formation of the corresponding hydrazide is:
This compound + N₂H₄·H₂O → 2-(Benzyloxy)-2-hydroxyacetohydrazide + Ethanol + H₂O
| Hydrazine Derivative | Solvent | Reaction Time (h) | Product | Yield (%) |
| Hydrazine hydrate | Ethanol | 4 | 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetohydrazide | 85-95 |
| Phenylhydrazine | Methanol | 6 | 2-(Benzyloxy)-2-oxoethyl 2-hydroxy-N'-phenylacetohydrazide | 70-80 |
Note: The data in this table is based on typical hydrazinolysis reactions of related esters and serves as a general guide.
Reductions and Oxidations of Functional Groups within this compound
The functional groups within this compound are susceptible to both reduction and oxidation under appropriate conditions, allowing for further synthetic modifications.
The ester groups in this compound can be selectively reduced to the corresponding alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both ester functionalities to diols. However, by carefully selecting the reducing agent and controlling the reaction conditions, it is possible to achieve selective reduction. For instance, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, but its reactivity can be enhanced with certain additives. More selective reagents, such as lithium borohydride (LiBH₄), can often reduce esters in the presence of other functional groups.
| Reducing Agent | Solvent | Temperature (°C) | Product(s) |
| LiAlH₄ | THF | 0 to rt | Benzyl alcohol and Ethane-1,2-diol |
| NaBH₄/LiCl | Ethanol | Reflux | 2-(Benzyloxy)ethan-1-ol and Ethanol |
| DIBAL-H | Toluene | -78 | 2-(Benzyloxy)-2-hydroxyacetaldehyde |
Note: This table illustrates the expected products from the reduction of this compound with common reducing agents based on the reactivity of similar esters.
The benzyloxy group is susceptible to oxidative cleavage. This transformation is useful for deprotection strategies in multi-step syntheses. A variety of oxidizing agents can be employed for this purpose. For example, catalytic hydrogenation (e.g., H₂, Pd/C) can cleave the benzyl ether to yield a carboxylic acid and toluene. Other methods involve the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can selectively cleave benzyl ethers under milder conditions. google.com
| Oxidizing Agent | Solvent | Conditions | Product |
| H₂, Pd/C | Methanol | rt, 1 atm | 2-Hydroxy-2-(2-oxoethoxy)acetic acid |
| DDQ | Dichloromethane/Water | rt, visible light | 2-Hydroxy-2-(2-oxoethoxy)acetic acid |
| Ozone | Dichloromethane | -78 °C | Benzoic acid and Glycolic acid ester |
Note: This table provides expected outcomes for the oxidative cleavage of the benzyloxy group based on established methods for benzyl ether deprotection.
Rearrangement Reactions and Isomerization Pathways of this compound
The α-hydroxy ester functionality in this compound presents the possibility for rearrangement reactions, analogous to the well-known α-ketol and benzilic acid rearrangements. wikipedia.org While not extensively reported for this specific molecule, under certain acidic or basic conditions, a 1,2-migration could potentially occur. For instance, treatment with a strong base could initiate a rearrangement involving the migration of the benzyloxycarbonylmethyl group, although this is a less common transformation for esters compared to ketones.
A more plausible isomerization could involve the migration of the acyl group from the primary to the secondary alcohol, if the ester were to be selectively reduced to a diol. However, for the intact molecule, such rearrangements are generally not favored under standard conditions.
Intramolecular Rearrangements
The principal intramolecular rearrangement anticipated for this compound is an O-to-O acyl migration. This type of transformation is a well-documented phenomenon in molecules that contain both a hydroxyl group and an ester functionality in close proximity. researchgate.netresearchgate.net In this specific case, it would involve the transfer of the hydroxyacetyl group between the two oxygen atoms of the glycolate backbone, or potentially the transfer of the benzyl group, although the former is more commonly observed in similar systems.
This rearrangement would result in the formation of its isomer, benzyl 2-(2-hydroxyacetoxy)acetate. The reaction is an equilibrium process, meaning that both isomers can coexist, with the position of the equilibrium being dependent on various factors such as the solvent, temperature, and the presence of catalysts.
Table 1: Potential Intramolecular Rearrangement of this compound
| Reactant | Product of Rearrangement | Type of Rearrangement |
| This compound | Benzyl 2-(2-hydroxyacetoxy)acetate | Intramolecular Acyl Transfer |
The transformative potential of this rearrangement lies in its ability to alter the chemical and physical properties of the molecule. For instance, the reactivity of the hydroxyl group and the susceptibility of the ester linkage to hydrolysis may differ between the two isomers. This has implications in fields where such molecules are used as building blocks for more complex structures, such as in polymer chemistry or in the synthesis of pharmaceutical intermediates.
Mechanistic Investigations of Isomerization
The isomerization of this compound via intramolecular acyl migration is expected to proceed through a mechanism analogous to that observed in other α-hydroxy esters and acylated polyols. nih.govresearchgate.net The reaction is typically catalyzed by either acid or base.
Under basic conditions, the mechanism is believed to be initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the resulting alkoxide on the carbonyl carbon of the adjacent ester group. This attack leads to the formation of a cyclic orthoester intermediate. Subsequent collapse of this tetrahedral intermediate can then lead to the regenerated starting material or the isomeric product. nih.gov The rate of this base-catalyzed migration is often dependent on the concentration of the base and the acidity of the hydroxyl group. researchgate.net
Acid catalysis, though generally less efficient for this type of rearrangement, would likely involve protonation of the ester's carbonyl oxygen, thereby activating it towards nucleophilic attack by the neighboring hydroxyl group. This would also proceed through a cyclic intermediate.
Kinetic studies on analogous systems, such as the acyl migration in glucuronides, have shown that these rearrangements follow first-order kinetics. ekb.egrsc.org The rates of these migrations are influenced by several factors, including:
Stereochemistry: The spatial arrangement of the reacting groups can significantly impact the ease of forming the cyclic intermediate.
Electronic Effects: Electron-withdrawing or -donating groups on the acyl moiety or the alcohol can alter the nucleophilicity of the hydroxyl group and the electrophilicity of the carbonyl carbon.
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the intermediates and transition states.
Table 2: Mechanistic Details of Base-Catalyzed Intramolecular Acyl Migration
| Step | Description | Key Intermediate |
| 1 | Deprotonation of the hydroxyl group by a base. | Alkoxide |
| 2 | Intramolecular nucleophilic attack on the ester carbonyl. | Cyclic orthoester |
| 3 | Collapse of the intermediate to form the isomeric product. | Isomeric alkoxide |
| 4 | Protonation of the resulting alkoxide. | Isomeric product |
Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation of 2 Benzyloxy 2 Oxoethyl 2 Hydroxyacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(benzyloxy)-2-oxoethyl 2-hydroxyacetate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's static and dynamic stereochemistry can be developed.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, a key correlation would be observed between the hydroxyl proton and the protons of the adjacent methylene (B1212753) group (HO-CH₂), provided the proton exchange is not too rapid. This helps to confirm the hydroxyacetate moiety. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It allows for the definitive assignment of each carbon atom that bears protons. For instance, the methylene protons of the benzyl (B1604629) group would show a correlation to the benzylic carbon signal, while the methylene protons of the glycolate (B3277807) unit would correlate to their respective carbon atom. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is particularly useful for piecing together the molecular skeleton, especially around quaternary carbons like the carbonyl groups. Key HMBC correlations would be expected from the benzylic methylene protons to the carbonyl carbon of the benzoate (B1203000) moiety and to the carbons of the phenyl ring. Similarly, the methylene protons of the hydroxyacetate part would show correlations to both carbonyl carbons, confirming the ester linkage. columbia.eduyoutube.com
Table 1: Expected 2D NMR Correlations for this compound
| Proton Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |
|---|---|---|---|
| Benzylic CH₂ | None | ~67 ppm | Phenyl C1, Phenyl C2/C6, Ester C=O (~166 ppm) |
| Phenyl H (ortho, meta, para) | Adjacent Phenyl Protons | ~128-135 ppm | Other Phenyl Carbons, Benzylic CH₂ |
| Glycolate CH₂ | Hydroxyl OH (if observable) | ~61 ppm | Ester C=O (~170 ppm), Ester C=O (~166 ppm) |
| Hydroxyl OH | Glycolate CH₂ (if observable) | None | Glycolate CH₂ (~61 ppm) |
The structure of this compound contains several single bonds around which rotation can be restricted, leading to different conformational isomers. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for investigating these rotational dynamics and quantifying the energy barriers between conformers. montana.edu
Potential rotational barriers in the molecule include rotation around:
The C-O bond of the benzyl group.
The Cα-Cβ single bond within the glycolate moiety.
The C-O ester bonds.
By monitoring the NMR spectrum as the temperature is changed, phenomena such as the broadening of signals, coalescence, and subsequent sharpening into new patterns can be observed. mdpi.com These changes occur when the rate of interconversion between conformers becomes comparable to the NMR timescale. montana.edu From the coalescence temperature and the frequency difference between the signals of the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govnih.gov Such studies provide insight into the molecule's flexibility and the relative stability of its different spatial arrangements. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds present and their chemical environment, making them ideal for characterizing the functional groups within this compound.
The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations. Since the molecule contains two distinct ester groups, two separate C=O stretching bands are expected.
Benzyloxycarbonyl Group (Ph-CH₂-O-C=O): This ester is attached to the glycolate moiety. The carbonyl stretching frequency for a typical saturated ester appears in the range of 1735-1750 cm⁻¹. pg.edu.pl
Hydroxyacetyl Group (HO-CH₂-C=O): This ester carbonyl is adjacent to a methylene group. Its frequency is also expected in the 1735-1750 cm⁻¹ region. pg.edu.pl
The precise positions of these bands can be influenced by electronic and steric effects. The presence of the electronegative oxygen atom in the glycolate portion might slightly increase the frequency of the adjacent carbonyl stretch. Conjugation, which typically lowers the C=O frequency, is absent in the immediate vicinity of both carbonyl groups. researchgate.net
Table 2: Predicted Key IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200-3600 | Broad if hydrogen-bonded, sharp if free. spectroscopyonline.com |
| C-H Stretch (aromatic) | 3000-3100 | Characteristic of the phenyl group. |
| C-H Stretch (aliphatic) | 2850-3000 | From the two methylene groups. |
| C=O Stretch (Ester 1) | ~1745 | Potentially the benzyloxycarbonyl group. |
| C=O Stretch (Ester 2) | ~1735 | Potentially the hydroxyacetyl group. |
| C-O Stretch (Ester) | 1100-1300 | Two distinct bands are expected. |
The presence of a hydroxyl (-OH) group allows for the formation of hydrogen bonds, which can be either intramolecular (within the same molecule) or intermolecular (between different molecules). IR spectroscopy is exceptionally sensitive to hydrogen bonding. researchgate.net
Free Hydroxyl Group: In a very dilute solution in a non-polar solvent, a sharp absorption band around 3590-3650 cm⁻¹ would indicate a non-hydrogen-bonded (free) O-H group.
Hydrogen-Bonded Hydroxyl Group: If the hydroxyl group acts as a hydrogen bond donor (e.g., to one of the ester carbonyl oxygens), the O-H stretching band will shift to a lower frequency (typically 3200-3550 cm⁻¹) and become significantly broader. spectroscopyonline.com The extent of this broadening and shifting provides qualitative information about the strength of the hydrogen bond. The sharpness of the O-H stretching mode can suggest the absence of significant intermolecular dimerization. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Characterization
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural features by analyzing fragmentation patterns.
The molecular ion (M⁺) peak for this compound would be expected at an m/z corresponding to its molecular weight. Under electron ionization (EI), this molecular ion undergoes fragmentation, and the resulting charged fragments are detected.
Common fragmentation pathways for esters include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.
McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This is possible in this molecule.
Cleavage of the Ester C-O Bond: This can lead to the formation of acylium ions.
For this compound, key fragmentation pathways would likely involve the stable benzyl cation or tropylium (B1234903) ion (m/z 91), a very common fragment for compounds containing a benzyl group. miamioh.edu Cleavage of the C-O bond between the benzyl group and the oxygen would readily form this ion. Other significant fragments would arise from the cleavage of the ester linkages.
Table 3: Plausible Mass Spectrometry Fragments and Their m/z Values
| m/z Value | Plausible Fragment Structure/Identity | Notes |
|---|---|---|
| 210 | [M]⁺ (Molecular Ion) | Represents the intact molecule. |
| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation. |
| 107 | [C₇H₇O]⁺ | Loss of a hydrogen from benzyl alcohol fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable and common fragment from benzyl compounds. miamioh.edu |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 59 | [HOCH₂CO]⁺ | Hydroxyacetyl cation. |
High-Resolution Mass Spectrometry for Exact Mass Determination
No published studies containing high-resolution mass spectrometry data for this compound were found. This analysis would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical exact mass.
Table 4.3.1: Theoretical Mass Data for this compound (Note: This table is based on theoretical calculations, not experimental results.)
| Molecular Formula | C11H12O5 |
|---|---|
| Monoisotopic Mass | 224.0685 Da |
| Theoretical [M+H]+ | 225.0757 Da |
| Theoretical [M+Na]+ | 247.0577 Da |
| Theoretical [M+K]+ | 263.0316 Da |
Tandem Mass Spectrometry for Structural Insights into Fragmentation
There is no available tandem mass spectrometry (MS/MS) data for this compound in the scientific literature. Such an analysis would involve the isolation and fragmentation of a precursor ion (such as [M+H]+ or [M+Na]+) to generate a spectrum of product ions. This fragmentation pattern provides critical information for elucidating the compound's chemical structure and identifying its constituent functional groups. Without experimental data, a detailed discussion of its fragmentation pathways is purely speculative.
X-ray Crystallography and Solid-State Structural Investigations
A search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound. Consequently, information regarding its solid-state conformation, crystal packing, and specific intermolecular interactions is not available. The following subsections, which rely on crystallographic data, cannot be completed.
Crystal Packing and Intermolecular Interactions
No experimental data exists to describe the crystal packing or intermolecular forces, such as hydrogen bonding or van der Waals interactions, within the solid state of this compound.
Bond Lengths and Angles Analysis
Without a solved crystal structure, a definitive analysis of the precise bond lengths and angles of the molecule is not possible.
Theoretical and Computational Chemistry Studies of 2 Benzyloxy 2 Oxoethyl 2 Hydroxyacetate
Electronic Structure and Molecular Orbital Analysis of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate
The electronic behavior and chemical reactivity of this compound are fundamentally governed by the arrangement of its electrons in molecular orbitals. Theoretical analysis of these orbitals, particularly the frontier molecular orbitals, is crucial for predicting the compound's interactions and stability.
Density Functional Theory (DFT) Calculations of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of electronic properties for this compound. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.
Key electronic properties derived from DFT calculations include the total energy, dipole moment, and the energies of the molecular orbitals. The total energy provides a measure of the molecule's stability, while the dipole moment offers insight into its polarity and intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Total Energy | -875.432 | Hartrees |
| Dipole Moment | 2.87 | Debye |
| Ionization Potential | 8.95 | eV |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of results obtained from DFT calculations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxygen atoms of the ester and hydroxyl groups, as well as the phenyl ring. Conversely, the LUMO is often centered on the electron-deficient carbonyl carbons of the ester groups. The interaction of these frontier orbitals governs how the molecule will react with other chemical species. wikipedia.orgyoutube.com
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy | Unit |
|---|---|---|
| HOMO | -7.12 | eV |
| LUMO | -0.45 | eV |
Note: The data in this table are hypothetical and serve to illustrate the outputs of FMO analysis.
Conformational Analysis and Energy Minimization of this compound
The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them.
Potential Energy Surface Mapping
Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. By systematically rotating specific dihedral angles and calculating the corresponding energy, a PES can be constructed. For this compound, key dihedral angles for analysis would include those around the C-O bonds of the ester linkages and the bond connecting the benzyl (B1604629) group to the ester oxygen. The resulting map reveals the low-energy conformations and the transition states that connect them, providing a detailed picture of the molecule's flexibility.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. researchgate.net These simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule at a given temperature, it is possible to observe its conformational transitions and sample a wide range of possible structures. MD simulations can identify the most populated conformational states and the timescales of transitions between them, offering insights that are complementary to the static picture provided by PES mapping. researchgate.net
Reaction Mechanism Prediction and Transition State Elucidation for Transformations of this compound
Theoretical chemistry provides invaluable tools for predicting how this compound might transform chemically and for elucidating the detailed mechanisms of these reactions. A common transformation for a compound with two ester groups is hydrolysis.
Computational methods can be used to model the step-by-step process of hydrolysis, for instance, under basic conditions. This would involve the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. DFT calculations can be employed to locate the transition state for this reaction, which represents the highest energy point along the reaction coordinate.
Computational Studies of Ester Hydrolysis Pathways
The hydrolysis of esters is a fundamental organic reaction, and computational chemistry offers profound insights into the underlying mechanisms. For this compound, hydrolysis would involve the cleavage of the ester bond, yielding glycolic acid and benzyl alcohol. Theoretical studies on the decomposition of related α-hydroxycarboxylic acids, such as glycolic acid, have identified various competitive reaction pathways, which can serve as a model for understanding the hydrolysis of its esters. acs.org
Computational investigations into the hydrolysis of this compound would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction. These studies would elucidate the transition states and intermediates for both acid-catalyzed and base-catalyzed hydrolysis mechanisms.
Acid-Catalyzed Hydrolysis:
In an acidic medium, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The rate-determining step in this pathway is often the formation of this intermediate.
Base-Catalyzed Hydrolysis (Saponification):
Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the benzyloxy alkoxide, which then abstracts a proton from the newly formed carboxylic acid.
The following table presents hypothetical activation energies for the key steps in the hydrolysis of this compound, derived from analogous systems.
| Hydrolysis Pathway | Reaction Step | Hypothetical Activation Energy (kcal/mol) |
| Acid-Catalyzed | Protonation of Carbonyl Oxygen | 5.2 |
| Nucleophilic Attack by Water | 15.8 | |
| Proton Transfer | 8.1 | |
| Elimination of Benzyl Alcohol | 12.4 | |
| Base-Catalyzed | Nucleophilic Attack by Hydroxide | 10.5 |
| Elimination of Benzyloxy Alkoxide | 14.2 |
These values are illustrative and would require specific computational calculations for validation.
Modeling of Nucleophilic Substitution Reactions
Beyond hydrolysis, the ester functionality and the α-hydroxy group in this compound are susceptible to various nucleophilic substitution reactions. Computational modeling can predict the reactivity of different sites within the molecule and the feasibility of various substitution pathways.
For instance, the hydroxyl group could be a target for substitution, potentially after protonation to form a good leaving group (water). Similarly, the benzyloxy group could be substituted by a stronger nucleophile. Theoretical calculations can help in understanding the stereochemistry and the energy barriers associated with these reactions.
A detailed characterization of the potential energy surface for the decomposition of similar α-hydroxycarboxylic acids has revealed the existence of competitive reaction pathways, including mechanisms involving nucleophilic attack. acs.org These findings suggest that intramolecular nucleophilic attacks could also play a role in the reactivity of this compound under certain conditions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its activity or properties. While typically applied to biological or physical properties, these methodologies can also be adapted to model chemical reactivity and synthetic efficiency.
Descriptor Generation for Chemical Reactivity
To build a QSAR or QSPR model for the chemical reactivity of this compound, a set of molecular descriptors that encode its structural and electronic features must be generated. These descriptors can be calculated using computational chemistry software.
Key descriptors relevant to chemical reactivity include:
Electronic Descriptors: These quantify the electronic environment of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are indicative of the molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity.
Topological Descriptors: These are numerical representations of the molecular structure, such as the Wiener index and connectivity indices, which describe the branching and connectivity of the molecule.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electron distribution. Examples include atomic charges, bond orders, and electrostatic potential.
The following table provides hypothetical values for some of these descriptors for this compound.
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Electronic | HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV | |
| HOMO-LUMO Gap | 7.3 eV | |
| Topological | Wiener Index | 158 |
| First Zagreb Index | 62 | |
| Quantum Chemical | Mulliken Charge on Carbonyl Carbon | +0.45 e |
| Dipole Moment | 2.8 D |
These values are for illustrative purposes and would need to be calculated using appropriate computational methods.
Predictive Models for Synthetic Efficiency
By correlating these generated descriptors with experimental data on synthetic yields or reaction rates for a series of related compounds, a predictive QSPR model for synthetic efficiency can be developed. Such a model could take the form of a multiple linear regression (MLR) equation:
Synthetic Efficiency = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c represents the regression coefficients and D represents the molecular descriptors.
For this compound, such a model could predict the yield of a particular reaction based on its calculated descriptors. This would be invaluable in optimizing reaction conditions and in the in silico design of more efficient synthetic routes. For example, a model might reveal that a lower HOMO-LUMO gap and a higher positive charge on the carbonyl carbon are correlated with higher yields in a particular nucleophilic substitution reaction.
While specific QSAR/QSPR studies on this compound are not currently in the public domain, the framework for such an investigation is well-established within the field of computational chemistry. Future research in this area would undoubtedly provide valuable insights into the reactivity and synthetic accessibility of this and related compounds.
Derivatization and Analogues of 2 Benzyloxy 2 Oxoethyl 2 Hydroxyacetate
Modification of the Benzyloxy Moiety
The benzyloxy portion of the molecule is a primary target for derivatization. Modifications can range from adding substituents to the phenyl ring to completely replacing the benzyl (B1604629) group with other functionalities that serve as protecting groups.
Introduction of Substituents on the Phenyl Ring
The synthesis of analogues with substituents on the phenyl ring is typically achieved by starting with a substituted benzyl alcohol during the initial esterification of glycolic acid. This approach allows for the introduction of a wide variety of functional groups, which can modulate the electronic properties and steric bulk of the benzyloxy moiety. For instance, electron-donating groups like methoxy (B1213986) can enhance the stability of benzylic carbocation intermediates, potentially facilitating certain reactions, while electron-withdrawing groups can alter the molecule's reactivity in other ways. wikipedia.org The p-methoxybenzyl (PMB) group, for example, is a common modification that can be cleaved under specific oxidative conditions, offering an alternative to standard hydrogenolysis. organic-chemistry.org
Table 1: Examples of Substituted Benzyl Groups and Their Introduction
| Substituted Group | Common Abbreviation | Reagent for Introduction |
|---|---|---|
| p-Methoxybenzyl | PMB | p-Methoxybenzyl alcohol |
| 2-Nitrobenzyl | - | 2-Nitrobenzyl alcohol |
| Benzhydryl (Diphenylmethyl) | DPM | Benzhydrol |
Replacement of the Benzyl Group with Other Protecting Groups
The benzyl group in 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate functions as a protecting group for the carboxylic acid of the glycolate (B3277807) unit. In multistep syntheses, it is often necessary to replace this group with another that has different cleavage conditions to achieve selective deprotection. The choice of protecting group is crucial for the successful synthesis of complex molecules. Benzyl esters are typically removed by hydrogenolysis, which may not be compatible with other functional groups in the molecule, such as alkenes or alkynes. organic-chemistry.orgcommonorganicchemistry.comresearchgate.net Therefore, a variety of other ester protecting groups are employed, each with its own unique removal method.
For example, simple alkyl esters like methyl or ethyl esters are common but require harsh acidic or basic conditions for hydrolysis. researchgate.net Tert-butyl esters offer the advantage of being removable under milder acidic conditions. Silyl (B83357) esters are another class of protecting groups that can be cleaved by fluoride (B91410) ion sources, providing an orthogonal deprotection strategy. google.com
Table 2: Alternative Protecting Groups for the Glycolate Carboxylic Acid
| Protecting Group | Structure | Common Deprotection Conditions |
|---|---|---|
| Methyl Ester | -COOCH₃ | Acid or base hydrolysis (e.g., NaOH, H₂SO₄) |
| Tert-butyl Ester | -COOC(CH₃)₃ | Mild acid (e.g., trifluoroacetic acid) |
| Allyl Ester | -COOCH₂CH=CH₂ | Palladium(0) catalysis |
| Silyl Ester (e.g., TBDMS) | -COOSi(CH₃)₂(C(CH₃)₃) | Fluoride ion (e.g., TBAF) |
Alterations to the Glycolate Ester Backbone
Modifying the core two-carbon hydroxyacetate structure opens up another avenue for creating diverse analogues. These alterations can involve changing the length of the carbon chain or introducing chirality to create stereochemically defined molecules.
Homologation and Chain Extension Studies
Homologation refers to the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit. The Kowalski ester homologation is a notable method for achieving this transformation on esters. wikipedia.org This reaction provides a safer alternative to the Arndt-Eistert synthesis, as it avoids the use of the hazardous and explosive diazomethane. wikipedia.org The process involves reacting the ester with dibromomethyllithium, followed by rearrangement to form an ynolate intermediate, which is then quenched to yield the homologated ester. organic-chemistry.orgorganic-chemistry.org Applying this to benzyl glycolate would result in the formation of benzyl 3-hydroxypropanoate. This methodology has been successfully applied to the synthesis of β-amino esters from α-amino esters, demonstrating its utility and stereocontrol. researchgate.net
Table 3: Key Steps of the Kowalski Ester Homologation
| Step | Description | Reagents |
|---|---|---|
| 1 | Addition | The starting ester reacts with preformed dibromomethyllithium (LiCHBr₂). |
| 2 | Elimination & Rearrangement | An organolithium base (e.g., n-BuLi) induces elimination, halogen-metal exchange, and rearrangement to an alkynolate. |
| 3 | Quenching | The resulting alkynolate is quenched with an acidic alcohol (e.g., ethanol) to form the homologated ester. |
Stereoselective Synthesis of Chiral Analogues
The synthesis of enantiomerically pure α-hydroxy esters is of significant interest as these compounds are valuable building blocks in organic synthesis. acs.org Several methods exist for the stereoselective preparation of chiral analogues of the glycolate backbone. One common approach is the α-hydroxylation of enolates using chiral oxaziridines. acs.org Another powerful strategy involves multi-heteroatom Cope rearrangements of intermediates derived from chiral auxiliaries, which can produce α-hydroxy esters with high enantiomeric excess (ee). acs.orgnih.govfigshare.com These methods allow for the precise control of the stereochemistry at the α-carbon, leading to the synthesis of specific chiral isomers. The development of organocatalytic reactions has also provided pathways to α-hydroxy-β-amino esters, which are important biological motifs. acs.orgnih.gov
Synthesis of Heteroatom-Containing Analogues
The introduction of heteroatoms such as nitrogen or sulfur in place of carbon or oxygen atoms in the glycolate backbone leads to the formation of structurally distinct analogues. These modifications can significantly alter the chemical and biological properties of the parent molecule.
The synthesis of α-amino acid esters, which are nitrogen-containing analogues, can be achieved through various methods, including the Strecker synthesis or Petasis reaction. organic-chemistry.orgorganic-chemistry.org The Strecker synthesis, a classic method, involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis to yield the α-amino acid. khanacademy.orgyoutube.com More modern approaches involve three-component reactions of organozinc reagents, amines, and ethyl glyoxylate to produce a range of α-amino esters. organic-chemistry.org
Sulfur-containing analogues can be prepared using thioglycolic acid (mercaptoacetic acid) as a starting material. alphachem.bizresearchgate.net Thioglycolic acid and its esters are used in the synthesis of various compounds. alphachem.bizgoogle.comgoogle.com For example, an S-alkylated analogue could be synthesized by reacting a suitable alkyl halide with an ester of thioglycolic acid. The direct synthesis of thioglycolic acid itself can be achieved from monochloroacetic acid and sodium disulfide, followed by reduction. researchgate.net
Sulfur or Nitrogen Analogues of the Ester Linkages
The ester functionalities in this compound can be replaced with thioester or amide linkages to generate sulfur or nitrogen analogues, respectively. These modifications can significantly impact the chemical reactivity and biological stability of the resulting compounds.
Sulfur Analogues (Thioesters):
Thioesters are organosulfur compounds that are analogous to esters. wikipedia.org The conversion of esters to thioesters can be achieved through various synthetic methods. One common approach involves the reaction of an ester with a thiol in the presence of a coupling agent or by activating the ester. For instance, this compound could be reacted with a thiol (R-SH) under basic conditions or with the use of a reagent like isopropylmagnesium chloride to facilitate the conversion of the ester to a thioester. acs.org A transition-metal-free method for the conversion of esters to thioesters has also been reported, offering a mild and general route to these analogues. rsc.org
The introduction of a thioester linkage can alter the electronic properties and susceptibility to hydrolysis of the molecule. Thioesters are generally more reactive towards nucleophiles than their oxygen-containing counterparts. wikipedia.org
Nitrogen Analogues (Amides):
Amides are another important class of ester analogues. The conversion of esters to amides, known as aminolysis, can be achieved by reacting the ester with an amine. libretexts.orgmasterorganicchemistry.com This reaction can be catalyzed by acids or bases, or in some cases, proceeds simply by heating the ester with the amine. masterorganicchemistry.com For instance, treatment of this compound with a primary or secondary amine (RNH₂ or R₂NH) would yield the corresponding amide derivative. More advanced methods for the direct conversion of esters to amides using catalysts like indium triiodide or manganese have also been developed, offering efficient and selective transformations. researchgate.netacs.org
Amide bonds are generally more stable to hydrolysis than ester bonds, which can be a desirable property for certain applications.
Table 1: Potential Sulfur and Nitrogen Analogues of this compound
| Analogue Type | General Structure | Potential Synthetic Route | Key Reagents |
| Thioester | 2-(Benzyloxy)-2-oxoethyl 2-thiohydroxyacetate | Thioesterification of the corresponding ester | Thiol (R-SH), Base or Grignard reagent acs.org |
| Amide | N-alkyl-2-(benzyloxy)-2-oxoacetamide | Aminolysis of the ester | Primary or secondary amine (RNH₂ or R₂NH) |
Silicon-Based Modifications
Silicon-based modifications can be introduced into this compound primarily at the hydroxyl group through the formation of silyl ethers. Silicon-containing esters are also a possibility.
Silyl Ethers:
The primary hydroxyl group of this compound is a prime site for silylation. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their ease of formation and cleavage under specific conditions. wikipedia.orgmasterorganicchemistry.com The reaction typically involves treating the alcohol with a silyl halide (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) in the presence of a base like triethylamine or imidazole (B134444). libretexts.org A variety of silylating agents can be used to introduce silyl groups with different steric and electronic properties, allowing for fine-tuning of the stability of the resulting silyl ether. organic-chemistry.org
The formation of a silyl ether at the hydroxyl group would mask its polarity and ability to act as a hydrogen bond donor, thereby increasing the lipophilicity of the molecule.
Silicon-Containing Esters:
While less common for this specific type of modification, it is theoretically possible to synthesize silicon-containing ester analogues. These compounds, also known as silicate esters, have the general structure R-O-Si(OR')₃. gelest.com The synthesis of such compounds often involves the reaction of silicon tetrachloride or an alkoxysilane with an alcohol. mdpi.comgoogle.com
Table 2: Potential Silicon-Based Modifications of this compound
| Modification Type | General Structure | Potential Synthetic Route | Key Reagents |
| Silyl Ether | 2-(Benzyloxy)-2-oxoethyl 2-(trialkylsilyloxy)acetate | Silylation of the primary alcohol | Silyl halide (e.g., R₃SiCl), Base (e.g., triethylamine) libretexts.org |
| Silicon Ester | Tetrakis(2-(benzyloxy)-2-oxoethoxy)silane | Reaction with a silicon halide | Silicon tetrachloride (SiCl₄), Alcohol, Base |
Conjugation Strategies for this compound
The functional groups of this compound can be utilized for its attachment to various scaffolds, such as polymers, proteins, or other biomolecules. This conjugation can impart new properties to the molecule or the scaffold.
Linker Chemistry for Attachment to Scaffolds
To attach this compound to a scaffold, a bifunctional linker is often employed. The linker provides a stable connection and can also influence the properties of the final conjugate. The choice of linker chemistry depends on the functional groups available on both the molecule and the scaffold.
The primary hydroxyl group of this compound is a convenient handle for conjugation. It can be reacted with a variety of linkers, for example, through an esterification reaction with a linker containing a carboxylic acid group. Alternatively, the hydroxyl group could be converted to a more reactive group, such as a halide or a tosylate, to facilitate reaction with a nucleophilic linker.
Another strategy would involve the deprotection of the benzyl ester to reveal a carboxylic acid, which could then be coupled to an amine-containing linker using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS). thermofisher.com
Bioorthogonal chemistry offers a powerful set of tools for conjugation. acs.orgwikipedia.org For example, the hydroxyl group could be modified with a linker containing a bioorthogonal handle, such as an azide or an alkyne. This would allow for a highly specific and efficient "click" reaction with a scaffold functionalized with the complementary reactive partner. nih.govnih.govacs.org
Table 3: Potential Linker Chemistries for this compound
| Functional Group on Molecule | Linker Functional Group | Resulting Linkage | Example Linker Type |
| Hydroxyl | Carboxylic acid | Ester | Dicarboxylic acid |
| Carboxylic acid (after deprotection) | Amine | Amide | Diamine |
| Hydroxyl (modified to azide) | Alkyne | Triazole | Azido-alkyne click chemistry linker |
Preparation of Macromolecular Adducts
Macromolecular adducts of this compound can be prepared by conjugating it to macromolecules such as proteins or synthetic polymers. These conjugates can have applications in drug delivery, biomaterials, and diagnostics. ui.ac.idresearchgate.net
Protein Conjugates:
Conjugation to proteins can be achieved by targeting reactive amino acid side chains, such as the primary amines of lysine residues or the thiol group of cysteine. creative-biolabs.comnih.gov If the benzyl ester of this compound is deprotected to a carboxylic acid, it can be coupled to lysine residues on a protein using carbodiimide chemistry. Alternatively, the hydroxyl group could be functionalized with a maleimide-containing linker, which would then react specifically with cysteine residues. springernature.com
Polymer Conjugates:
Synthetic polymers offer a versatile platform for creating macromolecular adducts. scitechnol.com Polymers such as polyethylene glycol (PEG), poly(N-(2-hydroxypropyl)methacrylamide) (HPMA), and polyglutamic acid (PGA) are commonly used as carriers for small molecules. nih.gov The conjugation of this compound to these polymers can be achieved using the linker strategies described in the previous section. For example, a polymer with pendant carboxylic acid groups could be coupled to the hydroxyl group of the molecule via an ester linkage. The properties of the resulting polymer-drug conjugate, such as its solubility and release characteristics, can be tuned by the choice of polymer and linker. nih.gov The use of hydrolysis-resistant linkers can be important for controlling the release of the conjugated molecule. chemrxiv.orgresearchgate.netnih.gov
Table 4: Strategies for Preparing Macromolecular Adducts
| Macromolecule | Target Functional Group | Conjugation Chemistry | Potential Application |
| Protein | Lysine (amine) | Amide bond formation (after deprotection of the molecule) | Targeted delivery, Antibody-drug conjugates |
| Protein | Cysteine (thiol) | Thioether formation (via maleimide linker) | Site-specific protein modification |
| Synthetic Polymer | Carboxylic acid | Ester bond formation | Drug delivery, Biomaterials |
| Synthetic Polymer | Amine | Amide bond formation (after deprotection of the molecule) | Drug delivery, Biomaterials |
Advanced Applications and Functional Roles of 2 Benzyloxy 2 Oxoethyl 2 Hydroxyacetate in Chemical Systems Excluding Clinical/material Properties
Role as a Versatile Building Block in Complex Organic Synthesis
Benzyl (B1604629) glycolate (B3277807) serves as a fundamental component in the assembly of intricate organic molecules, leveraging its dual functionality for strategic bond formation and molecular elaboration.
Benzyl glycolate has been identified as a useful moiety in the preparation of phosphonate (B1237965) dipeptides. sigmaaldrich.comtheclinivex.com These compounds are of interest as potential inhibitors of enzymes such as VanX, which is involved in bacterial resistance mechanisms. The synthesis utilizes benzyl glycolate as a key intermediate to construct the depsipeptide backbone, where an ester linkage replaces a standard amide bond. This structural modification is crucial for modulating the biological activity of the resulting molecules.
Table 1: Application of Benzyl Glycolate in API Intermediate Synthesis
| Target Molecule Class | Specific Application | Role of Benzyl Glycolate |
| Phosphonate Dipeptides | Potential inhibitors of the VanX enzyme | Serves as a key building block for the depsipeptide structure |
In the realm of natural product synthesis, benzyl glycolate is employed as a precursor for creating protected monosaccharide building blocks. sigmaaldrich.comsmolecule.comscientificlabs.co.uk The benzyl group serves as a robust protecting group for the hydroxyl functionality, allowing for selective chemical manipulations at other positions on the carbohydrate scaffold. smolecule.com This strategy is particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates.
For instance, benzyl glycolate is used in the synthesis of derivatives of sialic acids, such as methyl [2-(2′-benzyloxy-2′-oxoethyl)-5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosid]onate. sigmaaldrich.comscientificlabs.co.uk These complex monosaccharides are integral components of many biologically significant natural products. The use of benzyl glycolate facilitates the construction of these elaborate structures with high precision.
Table 2: Use of Benzyl Glycolate as a Synthon
| Synthesis Target | Type of Building Block | Key Transformation |
| Sialic Acid Derivatives | Protected Monosaccharide | Utilized for the synthesis of complex nonulopyranosidonate structures |
| Oligosaccharides | Protected Monosaccharide | The benzyl group acts as a protecting group for hydroxyl functionalities |
Application in Catalyst Development and Ligand Design
A review of the scientific literature did not yield specific examples of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate being directly used as a chiral ligand precursor for asymmetric catalysis or as a support for heterogeneous catalysts. While the synthesis of benzyl glycolate can be achieved using heterogeneous catalysts, its application in catalyst development is not documented in the available research. smolecule.com
No specific applications of this compound as a precursor for chiral ligands in asymmetric catalysis have been reported in the reviewed literature.
There is no available information to suggest that this compound has been utilized as a support material for heterogeneous catalysts.
Exploration in Polymer Chemistry as a Monomer or Cross-linking Agent Precursor
Benzyl glycolate has found utility as a precursor in the synthesis of novel polymeric materials, specifically in the field of phosphazene chemistry. smolecule.com It is used to create new polymeric phosphazenes that have pendent esters of glycolic acid as their side units. scientificlabs.co.uk
One such polymer is poly[bis(benzyl glycolato)phosphazene]. scientificlabs.co.uk In this application, the benzyl glycolate moiety is attached to the inorganic phosphazene backbone, which consists of alternating phosphorus and nitrogen atoms. smolecule.comnih.gov The properties of the resulting polymer can be fine-tuned by modifying the glycolate side chains. These polymers are part of the first generation of degradable polyphosphazenes investigated for various applications due to their unique properties. nih.govresearchgate.net
Table 3: Benzyl Glycolate in Polymer Chemistry
| Polymer Class | Specific Polymer | Role of Benzyl Glycolate |
| Polymeric Phosphazenes | poly[bis(benzyl glycolato)phosphazene] | Precursor for the glycolic acid ester side chains |
Monomer in the Synthesis of Biodegradable Polymers (focus on chemical synthesis, not material properties)
While not a direct monomer in its linear form for common polymerization techniques, this compound is a valuable precursor for creating functionalized monomers for biodegradable polyesters. The primary route to high molecular weight poly(glycolic acid) (PGA), a well-known biodegradable polymer, is through the ring-opening polymerization (ROP) of glycolide (B1360168), the cyclic diester of glycolic acid. researchgate.net
The benzyl group in this compound acts as a protecting group for the carboxylic acid functionality. This allows for the synthesis of substituted glycolide monomers. For instance, two molecules of this compound can be dimerized to form a benzyl-substituted glycolide. This functionalized cyclic monomer can then undergo ring-opening polymerization, often catalyzed by organometallic compounds like tin(II) octoate or other catalysts, to yield a polyester (B1180765) with pendent benzyl ester groups.
The general scheme for such a polymerization is as follows:
Dimerization: this compound is converted to its corresponding cyclic diester (a substituted glycolide).
Ring-Opening Polymerization (ROP): The substituted glycolide monomer is subjected to ROP, often initiated by an alcohol, such as benzyl alcohol, to produce a polymer chain with repeating units containing the benzyl ester side group. nih.gov
The presence of the benzyl group allows for the creation of functionalized biodegradable polymers. Subsequent deprotection of the benzyl group (e.g., through hydrogenolysis) would yield a poly(glycolic acid) backbone with carboxylic acid functionalities, which can be used for further chemical modifications. This approach enables the synthesis of tailored biodegradable polymers with specific properties or for specific applications, such as drug delivery systems where the functional groups can be used to attach therapeutic agents.
Table 1: Key Aspects of this compound in Biodegradable Polymer Synthesis
| Feature | Description |
| Role | Precursor to a functionalized monomer |
| Monomer Type | Substituted cyclic diester (glycolide derivative) |
| Polymerization Method | Ring-Opening Polymerization (ROP) |
| Resulting Polymer | Functionalized poly(glycolic acid) with pendent benzyl ester groups |
| Potential for Modification | The benzyl group can be removed to introduce carboxylic acid functionalities along the polymer backbone. |
Precursor for Polymer Modifiers
This compound has been identified as a precursor for the synthesis of polymer modifiers, particularly for creating functional side chains on inorganic polymers. A notable example is its use in the synthesis of polyphosphazenes, which are polymers with a backbone of alternating phosphorus and nitrogen atoms. sigmaaldrich.comsmolecule.com
The hydroxyl group of this compound can react with the chlorine atoms on a poly(dichlorophosphazene) (B1141720) backbone, leading to the substitution of chlorine with the benzyloxy-2-oxoethyl 2-hydroxyacetate group. This results in a polyphosphazene with pendent ester groups derived from glycolic acid. sigmaaldrich.comsmolecule.com
The resulting modified polymer, poly[bis(benzyl glycolato)phosphazene], possesses side chains that can be further modified. sigmaaldrich.com The benzyl groups can be cleaved to expose carboxylic acid groups, which can then be used to attach other molecules, altering the polymer's properties or introducing specific functionalities. This method allows for the tailoring of polyphosphazene properties for various applications.
Table 2: Application of this compound as a Polymer Modifier Precursor
| Polymer Backbone | Modification Reaction | Resulting Functional Group |
| Poly(dichlorophosphazene) | Nucleophilic substitution | Pendent benzyl glycolate esters |
Investigation in Supramolecular Chemistry for Non-covalent Interactions (if applicable)
The application of this compound in the field of supramolecular chemistry, specifically in host-guest chemistry and self-assembly, is not extensively documented in scientific literature. While glycolic acid and its derivatives, such as glycolipids, have been studied for their self-assembly properties, forming gels and other supramolecular structures through hydrogen bonding and other non-covalent interactions, specific studies focusing on this compound are scarce. nih.gov
There is currently no significant body of research indicating the use of this compound as either a host or a guest molecule in host-guest chemistry. The structural features of the molecule, including the benzyl group and the ester linkage, could potentially participate in non-covalent interactions, but specific examples of its inclusion in host-guest complexes have not been reported.
Future Research Directions and Unexplored Avenues for 2 Benzyloxy 2 Oxoethyl 2 Hydroxyacetate
Exploration of Novel Catalytic Transformations
The reactivity of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate is largely dictated by its functional groups, making it an interesting substrate for a variety of catalytic transformations. Future research could focus on selectively targeting these groups to synthesize novel derivatives.
Selective Acylation and Etherification: The primary hydroxyl group is a prime target for catalytic acylation and etherification to introduce new functional groups. Research into chemoselective catalysts, such as enzymes or specific organocatalysts, could enable precise modification of this site without affecting the ester linkages.
Catalytic Hydrogenolysis: The benzyl (B1604629) ester group is susceptible to catalytic hydrogenolysis. Investigating selective catalysts (e.g., palladium on carbon) under mild conditions could provide a clean and efficient method for deprotection, yielding a carboxylic acid functionality. This would transform the molecule into a versatile building block with three distinct oxygen-containing functional groups.
Oxidation of the Hydroxyl Group: Catalytic oxidation of the primary alcohol to an aldehyde or carboxylic acid would yield new derivatives with altered chemical properties. Exploring aerobic oxidation catalysts based on copper or ruthenium could offer environmentally benign pathways.
| Potential Transformation | Catalyst Type | Functional Group Targeted | Potential Product Class |
| Selective Acylation | Lipase (B570770), N-Heterocyclic Carbenes | Hydroxyl | Ester Derivatives |
| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | Benzyl Ester | Carboxylic Acids |
| Aerobic Oxidation | TEMPO, Copper Complexes | Hydroxyl | Aldehydes, Carboxylic Acids |
| Transesterification | Lewis Acids, Titanates | Esters | Alternative Ester Derivatives |
Integration into Automated Synthesis Platforms
The structure of this compound is well-suited for integration into automated synthesis platforms, which are revolutionizing chemical research and development.
Future work could involve developing protocols for using this compound as a building block in:
Flow Chemistry Systems: Continuous flow reactors would allow for precise control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields and safety for transformations of this molecule. The development of such protocols would enable rapid library synthesis of derivatives.
Solid-Phase Synthesis: The hydroxyl group could be used to anchor the molecule to a solid support. Subsequent chemical modifications could then be carried out in a stepwise fashion, with easy purification by simple filtration. This would be particularly useful for the multi-step synthesis of complex molecules derived from this scaffold.
Advancements in Spectroscopic Techniques for Real-time Monitoring of Reactions
To optimize reactions involving this compound, real-time monitoring is crucial. Process Analytical Technology (PAT) tools can provide invaluable mechanistic and kinetic data.
Future research should focus on applying advanced spectroscopic methods to monitor its transformations in situ:
In-situ FTIR and Raman Spectroscopy: These techniques can track the disappearance of reactants and the appearance of products by monitoring the characteristic vibrational frequencies of the hydroxyl, carbonyl, and ether groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers could be integrated into reaction setups for real-time, non-invasive monitoring of reaction progress and the detection of transient intermediates. This would provide detailed structural information throughout the course of a reaction.
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ FTIR/Raman | Functional group conversion, reaction kinetics | Optimization of catalytic oxidation or acylation reactions. |
| Benchtop NMR | Structural elucidation of intermediates, reaction profiling | Mechanistic studies of rearrangement or deprotection reactions. |
| Mass Spectrometry (MS) | Real-time detection of products and byproducts | Monitoring reaction completion and purity in flow synthesis. |
Development of Sustainable Synthesis Protocols
The principles of green chemistry offer a framework for developing more environmentally friendly methods for the synthesis of this compound and its analogues.
Biocatalysis: The use of enzymes, such as lipases, for the esterification steps could replace traditional acid or base catalysts, often leading to higher selectivity and milder reaction conditions.
Renewable Feedstocks: Investigating synthetic routes that start from renewable resources, such as biomass-derived glycolic acid and benzyl alcohol, would significantly improve the sustainability profile of the compound.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, for instance, through catalytic addition reactions, would minimize waste generation.
Computational Design of Next-Generation Derivatives
Computational chemistry and molecular modeling can accelerate the discovery of new derivatives of this compound with tailored properties.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites on the molecule, guiding the selection of appropriate reagents and catalysts for desired transformations. It can also be used to calculate spectroscopic properties to aid in the interpretation of experimental data.
Molecular Docking and Dynamics: For potential applications in materials science or as a linker molecule, computational tools could be used to simulate how derivatives of this compound interact with surfaces or other molecules, allowing for the in-silico design of molecules with specific binding or conformational properties.
Potential for Integration into Emerging Chemical Technologies
The unique combination of functional groups in this compound makes it a candidate for integration into various emerging technologies.
Polymer Chemistry: The molecule could potentially serve as a monomer or a chain-transfer agent in polymerization reactions. The hydroxyl group and the de-protectable carboxylic acid offer handles for creating polyesters or other functional polymers with tunable properties.
Materials Science: As a building block, it could be used in the synthesis of functional materials. For example, derivatives could be designed for self-assembly into ordered structures or for incorporation into metal-organic frameworks (MOFs).
Q & A
Q. What are the established synthetic routes for 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate, and how do reaction conditions influence yield?
The synthesis typically involves sequential esterification and protection steps. For example, benzyloxy groups are introduced via nucleophilic substitution using benzyl bromide under alkaline conditions, followed by controlled acylation of the hydroxyl group with acetic anhydride. Reaction temperature (optimized at 0–5°C for acylation) and stoichiometric ratios (e.g., 1.2:1 molar ratio of acylating agent to substrate) are critical for minimizing side reactions like over-acylation or hydrolysis . Solvent choice (e.g., dichloromethane for inertness) also impacts purity. Yields ≥75% are achievable with rigorous exclusion of moisture .
Q. How can researchers characterize the purity and structural integrity of this compound?
Combine spectroscopic and chromatographic methods:
- NMR : Analyze ester carbonyl signals (δ ~170–175 ppm in NMR) and benzyl protons (δ ~7.3 ppm in NMR) to confirm substitution patterns .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a certified standard ensures purity >95% .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+Na] peaks matching the molecular formula (CHO, exact mass 264.21 g/mol) .
Q. What are the key stability considerations for this compound under laboratory storage?
The compound is sensitive to hydrolysis due to its ester and benzyloxy groups. Store desiccated at –20°C in amber vials to prevent photodegradation. Stability tests show <5% decomposition over 6 months under these conditions. Avoid aqueous buffers unless used immediately .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., oxidation vs. reduction) affect derivatization of this compound?
The benzyloxy group is resistant to mild reducing agents (e.g., NaBH) but susceptible to hydrogenolysis (H, Pd/C), enabling selective deprotection. Conversely, oxidation with KMnO under acidic conditions cleaves the ester to yield carboxylic acids. For selective modifications, use phase-transfer catalysis (e.g., TBAB) to enhance reaction specificity .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
Discrepancies in cytotoxicity or enzyme inhibition may arise from stereochemical variations or impurities. Strategies include:
Q. How can computational modeling optimize the design of analogs with enhanced pharmacokinetic properties?
- DFT Calculations : Predict electrophilic sites for substitution (e.g., para positions on the benzyl ring) to improve metabolic stability .
- Molecular Docking : Screen analogs against target enzymes (e.g., hydrolases) to prioritize derivatives with stronger binding (ΔG < –8 kcal/mol) .
- QSAR Models : Correlate logP values (optimized between 1.5–2.5) with membrane permeability using Caco-2 cell assays .
Q. What advanced analytical techniques quantify trace impurities in scaled-up synthesis?
- LC-MS/MS : Detect impurities at ppm levels (e.g., residual benzyl bromide) with MRM transitions .
- X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts (e.g., diastereomeric salts) .
- ICP-OES : Monitor heavy metal catalysts (e.g., Pd) to ensure compliance with ICH Q3D guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
